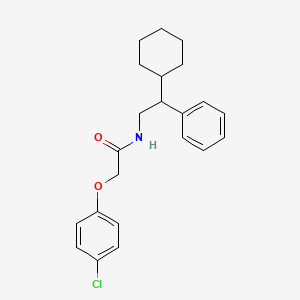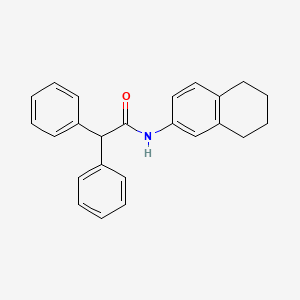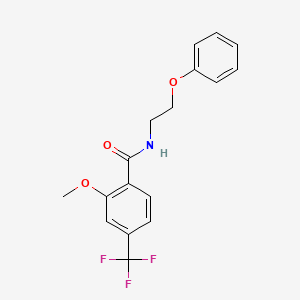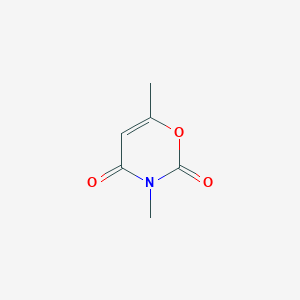![molecular formula C23H26F3NO3 B4327575 N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling. BTK is activated by the binding of antigen to the B-cell receptor, leading to downstream signaling events that promote cell survival, proliferation, and differentiation. Inhibition of BTK by N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide blocks these signaling events, leading to the suppression of B-cell activation and proliferation. This mechanism of action has been shown to be effective in preclinical models of B-cell lymphomas and autoimmune diseases.
Biochemical and Physiological Effects
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM in enzymatic assays. It has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, in B-cells. In preclinical models of B-cell lymphomas, N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been shown to induce apoptosis and inhibit tumor growth. In preclinical models of autoimmune diseases, N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been shown to reduce inflammation and improve disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer and autoimmune diseases. However, there are also some limitations to its use in lab experiments. For example, N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. It also has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide as a therapeutic agent. One potential application is in combination therapy with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, for the treatment of B-cell lymphomas. Another potential application is in the treatment of autoimmune diseases, where N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide may be combined with other immunomodulatory agents to achieve better disease control. Further studies are also needed to determine the optimal dosing schedule and safety profile of N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. In preclinical studies, it has shown potent inhibitory activity against BTK (Bruton's tyrosine kinase), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of malignant B-cells in several types of B-cell lymphomas, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia. N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO3/c1-29-21-15-18(23(24,25)26)9-12-20(21)22(28)27-13-14-30-19-10-7-17(8-11-19)16-5-3-2-4-6-16/h7-12,15-16H,2-6,13-14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWRNJSJSIELCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NCCOC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)


![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)



![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)
![2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)